Cas no 70082-28-9 ((2-Cyclohexylethyl)hydrazine)

2-シクロヘキシルエチルヒドラジンは、有機合成において有用なヒドラジン誘導体です。分子構造中のシクロヘキシル基により疎水性が向上しており、特定の反応条件下で優れた溶解性と安定性を示します。ヒドラジン基を有することから、カルボニル化合物との反応やヘテロ環合成における重要な中間体として活用可能です。また、医薬品や農薬の合成中間体としての応用も期待されます。高い反応性を保ちつつ、比較的取り扱いやすい点が特徴です。

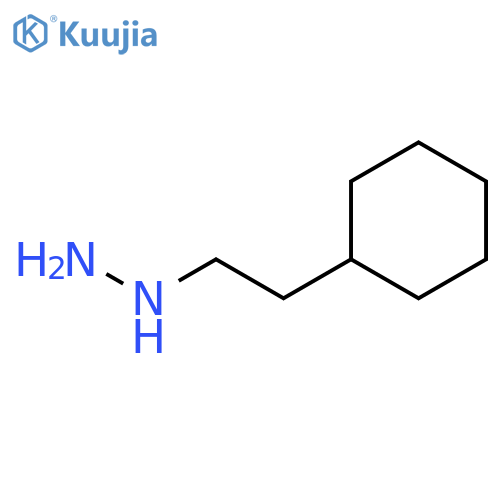

(2-Cyclohexylethyl)hydrazine structure

商品名:(2-Cyclohexylethyl)hydrazine

CAS番号:70082-28-9

MF:C8H18N2

メガワット:142.241921901703

MDL:MFCD11170343

CID:5520999

(2-Cyclohexylethyl)hydrazine 化学的及び物理的性質

名前と識別子

-

- (2-cyclohexylethyl)hydrazine

- (2-Cyclohexylethyl)hydrazine

-

- MDL: MFCD11170343

- インチ: 1S/C8H18N2/c9-10-7-6-8-4-2-1-3-5-8/h8,10H,1-7,9H2

- InChIKey: HKIVTJOODWTEBW-UHFFFAOYSA-N

- ほほえんだ: N(CCC1CCCCC1)N

(2-Cyclohexylethyl)hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY193552-1g |

(2-Cyclohexylethyl)hydrazine |

70082-28-9 | ≥95% | 1g |

¥6500.0 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7551-10G |

(2-cyclohexylethyl)hydrazine |

70082-28-9 | 95% | 10g |

¥ 21,021.00 | 2023-03-31 | |

| Enamine | EN300-93778-0.5g |

(2-cyclohexylethyl)hydrazine |

70082-28-9 | 0.5g |

$679.0 | 2023-09-01 | ||

| Enamine | EN300-93778-5.0g |

(2-cyclohexylethyl)hydrazine |

70082-28-9 | 5.0g |

$2525.0 | 2023-02-11 | ||

| Enamine | EN300-93778-10.0g |

(2-cyclohexylethyl)hydrazine |

70082-28-9 | 10.0g |

$3746.0 | 2023-02-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557966-250mg |

(2-Cyclohexylethyl)hydrazine |

70082-28-9 | 98% | 250mg |

¥4202.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557966-1g |

(2-Cyclohexylethyl)hydrazine |

70082-28-9 | 98% | 1g |

¥7007.00 | 2024-05-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7551-500mg |

(2-cyclohexylethyl)hydrazine |

70082-28-9 | 95% | 500mg |

¥3060.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7551-5.0g |

(2-cyclohexylethyl)hydrazine |

70082-28-9 | 95% | 5.0g |

¥12383.0000 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1193714-1g |

(2-Cyclohexylethyl)hydrazine |

70082-28-9 | 95% | 1g |

$750 | 2025-02-26 |

(2-Cyclohexylethyl)hydrazine 関連文献

-

Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

70082-28-9 ((2-Cyclohexylethyl)hydrazine) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70082-28-9)(2-Cyclohexylethyl)hydrazine

清らかである:99%

はかる:1g

価格 ($):628.0